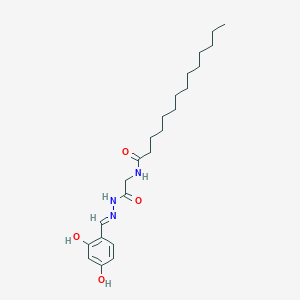
N-(2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SALOR-INT L493082-1EA, also known by its chemical name N-(2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide, is a compound with the molecular formula C23H37N3O4 and a molecular weight of 419.56 . This compound is utilized in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L493082-1EA typically involves the reaction of 2,4-dihydroxybenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with tetradecanoic acid chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of SALOR-INT L493082-1EA follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L493082-1EA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
SALOR-INT L493082-1EA has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of SALOR-INT L493082-1EA involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound also interacts with cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxoethyl)hexadecanamide
- N-(2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxoethyl)octadecanamide
Uniqueness
SALOR-INT L493082-1EA is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
765311-96-4 |
|---|---|
Molecular Formula |
C23H37N3O4 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide |
InChI |
InChI=1S/C23H37N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(29)24-18-23(30)26-25-17-19-14-15-20(27)16-21(19)28/h14-17,27-28H,2-13,18H2,1H3,(H,24,29)(H,26,30)/b25-17+ |
InChI Key |
XEHQYEAPKCTVEP-KOEQRZSOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=C(C=C1)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















